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Compound of Interest

Compound Name: 1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723 Get Quote

A comprehensive review of scientific literature and chemical databases reveals a significant

lack of pharmacological data for the specific compound 1-Phenyl-3H-2-benzazepine. Despite

extensive searches, no direct studies detailing its receptor binding affinity, in vitro or in vivo

functional activity, or pharmacokinetic and pharmacodynamic properties were identified. This

suggests that 1-Phenyl-3H-2-benzazepine is likely a novel or understudied chemical entity.

However, the broader class of phenyl-substituted benzazepines has been the subject of

considerable research, with various isomers and derivatives exhibiting a range of

pharmacological activities. This guide will provide an in-depth overview of the pharmacological

profiles of the most closely related and well-characterized analogs, namely derivatives of 1-

phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. It is crucial to note that the data presented for

these related compounds should not be directly extrapolated to 1-Phenyl-3H-2-benzazepine
due to significant structural differences that can profoundly impact pharmacological activity.

Structural Distinction: 1-Phenyl-3H-2-benzazepine
vs. Studied Analogs
The core structure of the requested compound, 1-Phenyl-3H-2-benzazepine, is distinct from

the more extensively studied 1-phenyl-tetrahydro-1H-3-benzazepine derivatives. The key

differences lie in the position of the nitrogen atom within the azepine ring and the degree of

saturation.
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Figure 1: Structural comparison of 1-Phenyl-3H-2-benzazepine and a studied analog.

Pharmacological Profile of 1-Substituted
Tetrahydro-1H-3-benzazepine Derivatives
Research into 1-substituted tetrahydro-1H-3-benzazepine derivatives has revealed their

potential as modulators of the N-methyl-D-aspartate (NMDA) receptor and dopamine receptors.

Receptor Binding Affinity
Studies have demonstrated that certain 1-substituted tetrahydro-1H-3-benzazepines exhibit

significant affinity for the phencyclidine (PCP) binding site of the NMDA receptor.

Compound Receptor Binding Site Ki (nM)

1-(Acetanilide)-substituted

tetrahydro-1H-3-benzazepine
NMDA (PCP site) 89

Table 1: NMDA Receptor Binding Affinity of a 1-Substituted Tetrahydro-1H-3-benzazepine

Derivative.[1]

Functional Activity
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Derivatives of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine have been identified as potent D-1

dopamine agonists and renal vasodilators.

Compound Activity

6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-

benzazepines
Potent D-1 dopamine agonists

1-(4-hydroxyphenyl) analogues Potent renal vasodilators

Table 2: Functional Activity of 1-Aryl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives.[2]

Furthermore, certain 3-benzazepin-1-ol derivatives have been characterized as selective

GluN2B (formerly NR2B) subunit-containing NMDA receptor antagonists.

Compound Target Ki (nM)

IC50 (nM)
(Glutamate-
induced
cytotoxicity)

WMS-1410 ((±)-3-(4-

phenylbutyl)-2,3,4,5-

tetrahydro-1H-3-

benzazepine-1,7-diol)

GluN2B-NMDA 84 18.5

Table 3: Activity of a GluN2B Receptor Antagonist with a 3-Benzazepine Scaffold.[3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 1-

substituted tetrahydro-1H-3-benzazepine derivatives.

Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes the methodology used to determine the binding affinity of compounds

to the PCP site of the NMDA receptor.
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Prepare rat brain membrane homogenates

Incubate membranes with radioligand
([3H]MK-801) and test compound

Separate bound and free radioligand
(e.g., filtration)

Quantify radioactivity of bound ligand

Analyze data to determine Ki values
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Figure 2: Workflow for NMDA receptor binding assay.

Protocol:

Membrane Preparation: Cerebral cortices from swine are homogenized in a buffer solution

and centrifuged to pellet the membranes. The pellet is washed and resuspended in the

assay buffer.

Incubation: The membrane preparation is incubated with a known concentration of a

radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801) and varying concentrations

of the test compound.

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the

membrane-bound radioligand from the unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated

using the Cheng-Prusoff equation.

Adenylate Cyclase Assay for Dopamine D1 Agonist
Activity
This assay measures the ability of a compound to stimulate adenylate cyclase, a key

downstream effector of D1 dopamine receptor activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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